1-(3,4-dimethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea 1-(3,4-dimethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Brand Name: Vulcanchem
CAS No.: 920484-60-2
VCID: VC11899104
InChI: InChI=1S/C18H20N6O3/c1-12-4-7-14(8-5-12)24-17(21-22-23-24)11-19-18(25)20-13-6-9-15(26-2)16(10-13)27-3/h4-10H,11H2,1-3H3,(H2,19,20,25)
SMILES: CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)OC)OC
Molecular Formula: C18H20N6O3
Molecular Weight: 368.4 g/mol

1-(3,4-dimethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

CAS No.: 920484-60-2

Cat. No.: VC11899104

Molecular Formula: C18H20N6O3

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-dimethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea - 920484-60-2

Specification

CAS No. 920484-60-2
Molecular Formula C18H20N6O3
Molecular Weight 368.4 g/mol
IUPAC Name 1-(3,4-dimethoxyphenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea
Standard InChI InChI=1S/C18H20N6O3/c1-12-4-7-14(8-5-12)24-17(21-22-23-24)11-19-18(25)20-13-6-9-15(26-2)16(10-13)27-3/h4-10H,11H2,1-3H3,(H2,19,20,25)
Standard InChI Key HCHUCKDXVNVCNA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)OC)OC
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)OC)OC

Introduction

Synthesis Pathway

The synthesis of this compound typically involves:

  • Preparation of the tetrazole derivative: This is achieved by cyclization reactions involving azides and nitriles under controlled conditions.

  • Coupling with a urea precursor: The tetrazole derivative is reacted with a urea intermediate containing the dimethoxyphenyl group.

  • Purification: The final product is purified using recrystallization or chromatography techniques.

This multi-step process requires precise control of reaction conditions to ensure high yield and purity.

Medicinal Chemistry

Compounds with similar structures have been studied for their pharmacological activities:

  • Anticancer Activity: Urea derivatives are known to inhibit kinases and other enzymes involved in cancer cell proliferation .

  • Anti-inflammatory Properties: Tetrazoles are often investigated for their ability to modulate inflammatory pathways.

  • Antimicrobial Effects: Methoxy-substituted phenyl groups can enhance lipophilicity, aiding in interactions with microbial membranes.

Urease Inhibition

Urea-based compounds have shown promise as urease inhibitors, which are relevant for treating conditions like peptic ulcers and kidney stones .

Table 1: Key Structural Features

FeatureDescription
Methoxy groupsElectron-donating; increase solubility
Tetrazole ringBioisostere; improves binding affinity
Methyl-substituted phenylHydrophobic; enhances membrane permeability
Urea groupHydrogen bonding; potential enzyme interaction

Research Findings

Studies on related compounds reveal:

  • Biological Activity: Urea derivatives with aromatic substitutions exhibit significant activity against various cancer cell lines (e.g., A549, HCT-116) .

  • Structure-Activity Relationship (SAR): The presence of methoxy groups on the phenyl ring enhances activity by improving molecular interactions with biological targets .

  • Stability and Solubility: Tetrazole-containing molecules are stable under physiological conditions and exhibit good solubility profiles.

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